N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Description
N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a pteridin core fused with a sulfur-linked acetamide group and a furan-2-ylmethyl substituent. The thioether linkage (-S-) between the acetamide and pteridin ring may contribute to redox activity or metal coordination . Its molecular formula is C₂₃H₁₆FN₃O₄S, with a molecular weight of 449.46 g/mol .
Properties
Molecular Formula |
C19H14FN5O3S |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-4-oxopteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H14FN5O3S/c20-12-3-5-13(6-4-12)23-15(26)11-29-19-24-17-16(21-7-8-22-17)18(27)25(19)10-14-2-1-9-28-14/h1-9H,10-11H2,(H,23,26) |
InChI Key |
LXQUFOSEVNUNSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound can be described with the following structural formula:
Molecular Characteristics
- Molecular Formula : C₁₈H₁₈FN₅O₂S
- Molecular Weight : 373.43 g/mol
The biological activity of N-(4-fluorophenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is primarily attributed to its interaction with various biological pathways. It is believed to act as an inhibitor of specific enzymes involved in cell signaling and proliferation.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to N-(4-fluorophenyl)-2-{...} have shown efficacy in inhibiting tumor growth in various cancer models.
Case Study: In Vivo Efficacy
A notable study demonstrated that a related compound led to complete tumor stasis in a human gastric carcinoma xenograft model. The study reported oral administration resulted in favorable pharmacokinetic profiles, advancing the compound into early-phase clinical trials .
Antimicrobial Properties
Recent investigations have also explored the antimicrobial potential of this compound. Preliminary results suggest that it exhibits activity against certain bacterial strains, suggesting a possible application in treating infections.
Data Table: Biological Activities
| Activity Type | Effect | Model/Study Reference |
|---|---|---|
| Anticancer | Tumor stasis | Human gastric carcinoma xenograft |
| Antimicrobial | Activity against bacteria | Preliminary studies |
Enzyme Inhibition
Studies have shown that the compound acts as an inhibitor for several kinases involved in cancer progression. Specifically, modifications at the furan and pteridin moieties enhance its potency against target enzymes, leading to improved therapeutic indices.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and metabolic stability, making it a promising candidate for further development.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Core Heterocycle Variations
- Pteridin vs. Quinazolin vs. Tetrahydropyridin: The pteridin core (bicyclic with two nitrogen atoms) offers greater planarity compared to quinazolin (two fused six-membered rings with two nitrogens) and tetrahydropyridin (partially saturated). This planarity may enhance DNA intercalation or protein binding in biological targets . Quinazolin derivatives (e.g., AJ5d) demonstrate validated antimicrobial activity, suggesting that the target compound’s pteridin core could be optimized for similar applications .
Substituent Effects
- Halogenated Phenyl Groups :
- Furan vs.
Crystallographic and Computational Insights
- SHELX software () has resolved structures of related compounds, revealing that sulfur atoms in thioacetamide linkages adopt bent geometries, optimizing hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
